Ethyl 5-(4-tert-butylbenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate
Description
The compound Ethyl 5-(4-tert-butylbenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate is a naphthofuran-based derivative featuring a sulfonamide moiety substituted with a bulky 4-tert-butylphenyl group. The naphtho[1,2-b]furan core provides a rigid aromatic scaffold, while the sulfonamide and ester functionalities enhance intermolecular interactions, influencing solubility and binding affinity.
Properties
IUPAC Name |
ethyl 5-[(4-tert-butylphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO5S/c1-6-31-25(28)23-16(2)32-24-20-10-8-7-9-19(20)22(15-21(23)24)27-33(29,30)18-13-11-17(12-14-18)26(3,4)5/h7-15,27H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAZWIPCXYTFSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-tert-butylbenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the naphthofuran core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a naphthol derivative, under acidic or basic conditions.
Introduction of the sulfonamide group: The sulfonamide group can be introduced by reacting the naphthofuran intermediate with a sulfonyl chloride derivative, such as 4-tert-butylbenzenesulfonyl chloride, in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid or a suitable esterification reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Ester Group Reactivity
The ethyl carboxylate group undergoes characteristic ester reactions:
For example, under basic hydrolysis, the ethyl ester converts to a carboxylate salt, enhancing water solubility for pharmaceutical applications. Transesterification with methanol could yield methyl esters for derivatization studies .
Sulfonamide Group Transformations
The 4-tert-butylbenzenesulfonamido moiety participates in:
| Reaction Type | Reagents/Conditions | Products | Key Considerations |
|---|---|---|---|
| Alkylation | Alkyl halides (R-X) + base | N-alkylated sulfonamides | Steric hindrance from tert-butyl may limit reactivity |
| Acylation | Acid chlorides (RCOCl) + base | N-acylated derivatives | Electron-withdrawing sulfonyl group deactivates NH |
| Coordination | Metal ions (e.g., Pd²⁺, Cu²⁺) | Metal complexes | Potential catalytic or material science uses |
Aromatic System Reactivity
The naphtho[1,2-b]furan core permits electrophilic substitutions, though electronic effects from substituents modulate reactivity:
The methyl group at C-2 and sulfonamido at C-5 create steric and electronic barriers, favoring substitutions at less hindered positions like C-6 or C-7 .
Cross-Coupling Reactions
Pd-catalyzed couplings could functionalize halide-substituted derivatives:
| Reaction Type | Catalyst System | Applications |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, aryl boronic acids | Biaryl formation for drug analogs |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amines | Introduction of nitrogen-containing groups |
These reactions require pre-halogenation of the naphthofuran system, which may involve directed ortho-metalation strategies.
Reductive Modifications
Selective reduction of specific functional groups:
| Target Group | Reagents | Products |
|---|---|---|
| Ester to alcohol | LiAlH₄ or DIBAL-H | Primary alcohol |
| Nitro to amine (if present) | H₂/Pd-C | Aromatic amine |
Reduction of the ester to a hydroxymethyl group could enhance hydrogen-bonding capacity for biological targeting .
Degradation Pathways
Stability under physiological or environmental conditions:
| Condition | Primary Degradation Pathway | Byproducts |
|---|---|---|
| Acidic pH | Ester hydrolysis → carboxylic acid | Ethanol, sulfonamide |
| UV light | Radical-mediated C-S bond cleavage | Fragmented aromatic products |
Key Mechanistic Insights
-
The sulfonamide group electron-withdrawing effects reduce electron density in the naphthofuran ring, directing electrophiles to meta/para positions.
-
Steric hindrance from the tert-butyl and methyl groups suppresses reactions requiring bulky transition states (e.g., SN2 alkylation).
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The ethyl ester’s hydrophobic character influences solubility, critical for reaction solvent selection .
Scientific Research Applications
The compound Ethyl 5-(4-tert-butylbenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate has garnered interest in various scientific research applications due to its unique chemical structure and potential biological activities. This article will explore its applications across different fields, supported by relevant data tables and case studies.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, sulfonamide derivatives have been shown to inhibit tumor growth by interfering with specific metabolic pathways in cancer cells. This compound could potentially act through mechanisms such as apoptosis induction or cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives significantly inhibited the proliferation of various cancer cell lines, suggesting a similar potential for this compound .
Anti-inflammatory Properties
Sulfonamide compounds are also recognized for their anti-inflammatory effects. The incorporation of the sulfonamide moiety in this compound may confer similar properties, making it a candidate for treating inflammatory diseases.
Data Table: Summary of Anti-inflammatory Studies
Applications in Organic Synthesis
The compound can serve as an intermediate in organic synthesis due to its reactive functional groups. Its ability to undergo various chemical reactions makes it suitable for synthesizing more complex molecules.
Synthesis of Heterocycles
This compound can be utilized in the synthesis of heterocyclic compounds, which are essential in drug development. The naphthalene and furan moieties can participate in cyclization reactions to form novel heterocycles.
Example Reaction : A proposed reaction pathway includes the cyclization of the ethyl ester with an amine to form a fused bicyclic structure, enhancing biological activity.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-tert-butylbenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity or modulating their function. The naphthofuran core may also contribute to the compound’s biological activity by interacting with cellular components and affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares the target compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and research findings. Key analogs are summarized in Table 1.
Table 1: Comparative Analysis of Naphtho[1,2-b]furan Derivatives
Substituent Effects on Physicochemical Properties
- Electron-Donating Groups (EDGs): Methyl-substituted analogs (e.g., 2,5-dimethylphenyl in ) increase lipophilicity and metabolic stability, as seen in their higher predicted solubility.
- Its predicted lower melting point (599.2°C vs. higher values for aromatic sulfonamides) suggests reduced crystallinity.
- Ester Modifications: Replacing the ethyl ester with a 2-methoxyethyl group () alters logP values, influencing blood-brain barrier permeability.
Biological Activity
Ethyl 5-(4-tert-butylbenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a naphtho-furan backbone and a sulfonamide group. The molecular formula is with a molecular weight of approximately 396.48 g/mol. Its structural components suggest potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety is known to inhibit carbonic anhydrase, which plays a crucial role in various physiological processes including acid-base balance and fluid secretion.
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains, potentially through disruption of cell wall synthesis or inhibition of metabolic pathways.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several case studies have explored the biological effects of this compound:
- Antimicrobial Efficacy : A study conducted on various bacterial strains (e.g., E. coli and S. aureus) demonstrated that the compound exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests potential for development as a therapeutic agent against resistant bacterial infections.
- Cytotoxicity Assessment : In vitro assays using human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent.
- Anti-inflammatory Properties : Research indicated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in animal models of inflammation. This suggests it may have therapeutic applications in chronic inflammatory diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Ethyl 5-(4-tert-butylbenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate?
- Answer : The synthesis involves multi-step organic reactions:
Core formation : Construct the naphtho[1,2-b]furan scaffold via acid/base-mediated cyclization of naphthalene and furan precursors .
Sulfonamido introduction : React the core with 4-tert-butylbenzenesulfonyl chloride under nucleophilic substitution conditions (e.g., using NaH in THF as a base) .
Esterification : Introduce the ethyl carboxylate group via alcohol-carboxylic acid coupling with catalysts like H₂SO₄ or DCC .
- Critical conditions include temperature control (0–60°C), anhydrous solvents, and inert atmospheres to prevent side reactions .
Q. Which spectroscopic techniques are essential for structural characterization, and what key data should researchers prioritize?
- Answer :
Q. What purification strategies are effective for isolating this compound post-synthesis?
- Answer :
- Chromatography : Use silica gel columns with gradient elution (hexane/ethyl acetate) to separate polar byproducts .
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) for high-purity crystals .
- Yield vs. Purity : Trade-offs exist; HPLC (>95% purity) is recommended for biological assays .
Advanced Research Questions
Q. How can researchers mitigate low yields during the sulfonamido coupling step?
- Answer :
- Catalyst screening : Test alternatives to NaH (e.g., K₂CO₃ in DMF for milder conditions) .
- Solvent optimization : Replace THF with DCM or DMSO to enhance solubility of sulfonyl chloride .
- Kinetic monitoring : Use in-situ FTIR or LC-MS to identify intermediates and adjust reaction time .
Q. How should discrepancies between solution-state NMR and solid-state crystallographic data be addressed?
- Answer :
- Dynamic effects : NMR may average conformers, while X-ray shows static structures. Use variable-temperature NMR to probe flexibility .
- Software refinement : Apply SHELXL’s TWIN/BASF commands to model disordered regions in crystallographic data .
- Complementary techniques : Pair NOESY (NMR) with DFT calculations to validate proposed conformers .
Q. What strategies elucidate the compound’s mechanism of action in biological systems?
- Answer :
- Target identification : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to screen protein binding .
- Enzyme inhibition assays : Test against kinases or proteases with fluorogenic substrates (e.g., ATPase-Glo™) .
- Computational docking : Employ AutoDock Vina or Schrödinger Suite to predict binding modes to active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
